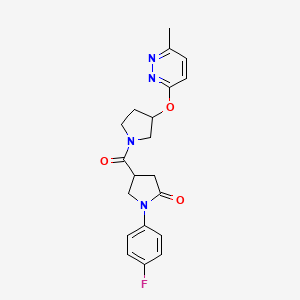
1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, with the CAS number 2034452-68-9, is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structure includes multiple pharmacophores, which may contribute to its interactions with various biological targets.
The molecular formula of the compound is C20H21FN4O3, and it has a molecular weight of 384.4 g/mol. The presence of a fluorophenyl group, pyrrolidine rings, and a pyridazinyl moiety suggests possible interactions with receptors and enzymes involved in various physiological processes .
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN4O3 |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034452-68-9 |
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may act on specific molecular targets such as kinases or receptors involved in cellular signaling pathways. The structural components suggest potential inhibition of key enzymes related to cancer and other diseases .
In Vitro Studies
Recent studies have indicated that compounds with similar structures exhibit significant inhibitory activities against various kinases. For instance, modifications in the piperidine ring have been shown to enhance selectivity against specific targets like c-KIT and BCR-ABL kinases, which are crucial in the treatment of certain cancers .
Case Study: c-KIT Inhibition
A related study demonstrated that a compound structurally similar to this compound displayed IC50 values of 99 nM against c-KIT kinase. This suggests that our compound could potentially exhibit similar inhibitory effects, warranting further investigation into its therapeutic applications .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for determining its viability as a therapeutic agent. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through both in vitro and in vivo studies. Preliminary data from related compounds indicate favorable bioavailability and half-life characteristics, which can be extrapolated for initial assessments of this compound .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-13-2-7-18(23-22-13)28-17-8-9-24(12-17)20(27)14-10-19(26)25(11-14)16-5-3-15(21)4-6-16/h2-7,14,17H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJRRYYBRFHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














